![molecular formula C7H3F3N4O2 B13686346 8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13686346.png)
8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a nitro group at the 8th position and a trifluoromethyl group at the 6th position on the triazolo[4,3-a]pyridine ring. It is known for its diverse applications in medicinal chemistry and material sciences due to its unique structural features and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and condensation reactions. The nitro group is particularly reactive, allowing for further functionalization of the compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazolo[4,3-a]pyridine ring .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while nucleophilic substitution can introduce various functional groups at the nitro position .
Wissenschaftliche Forschungsanwendungen
8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has significant applications in scientific research, particularly in medicinal chemistry. It has been studied for its potential as an inhibitor of various enzymes and receptors, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These properties make it a promising candidate for the development of drugs targeting cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
In addition to its medicinal applications, this compound is also utilized in material sciences for the development of advanced materials with specific properties .
Wirkmechanismus
The mechanism of action of 8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and specificity. For instance, as an RORγt inverse agonist, it binds to the RORγt receptor, inhibiting its activity and thereby modulating immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine include other triazolopyridines and triazolothiadiazines. These compounds share the triazole ring fused with another heterocyclic ring, but differ in the substituents and their positions .
Uniqueness: What sets this compound apart is the presence of both a nitro group and a trifluoromethyl group, which confer unique electronic and steric properties. These features enhance its reactivity and binding affinity, making it a valuable compound in both medicinal and material sciences .
Eigenschaften
Molekularformel |
C7H3F3N4O2 |
|---|---|
Molekulargewicht |
232.12 g/mol |
IUPAC-Name |
8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H3F3N4O2/c8-7(9,10)4-1-5(14(15)16)6-12-11-3-13(6)2-4/h1-3H |
InChI-Schlüssel |
YLQXISQZGQAKAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NN=CN2C=C1C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


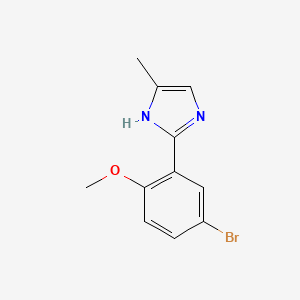
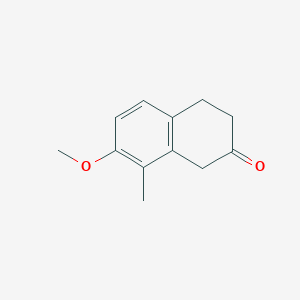
![1-[(1-Cbz-4-piperidyl)methyl]piperazine](/img/structure/B13686281.png)




![4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13686318.png)
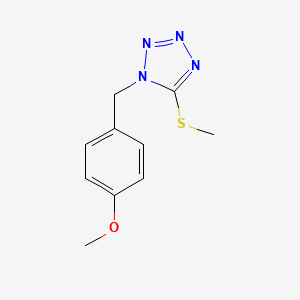
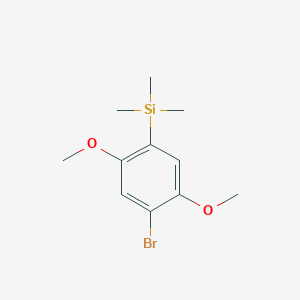
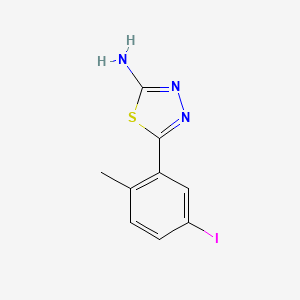

![2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile](/img/structure/B13686369.png)
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13686376.png)
